Mal-amide-PEG8-Val-Ala-PAB-PNP

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C48H68N6O19 |

|---|---|

Peso molecular |

1033.1 g/mol |

Nombre IUPAC |

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

InChI |

InChI=1S/C48H68N6O19/c1-35(2)45(47(60)50-36(3)46(59)51-38-6-4-37(5-7-38)34-72-48(61)73-40-10-8-39(9-11-40)54(62)63)52-42(56)15-18-64-20-22-66-24-26-68-28-30-70-32-33-71-31-29-69-27-25-67-23-21-65-19-16-49-41(55)14-17-53-43(57)12-13-44(53)58/h4-13,35-36,45H,14-34H2,1-3H3,(H,49,55)(H,50,60)(H,51,59)(H,52,56)/t36-,45-/m0/s1 |

Clave InChI |

XKNFUEHAHZGFPB-PXQFAMQDSA-N |

SMILES isomérico |

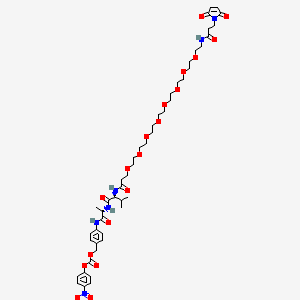

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |

SMILES canónico |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Mal-amide-PEG8-Val-Ala-PAB-PNP: A Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mal-amide-PEG8-Val-Ala-PAB-PNP, a key bifunctional linker used in the development of antibody-drug conjugates (ADCs). ADCs are a promising class of targeted cancer therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to tumor cells, minimizing systemic toxicity. The linker connecting the antibody and the payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. This compound is a cleavable linker designed for controlled drug release within the tumor microenvironment.

Core Concepts and Mechanism of Action

This compound is a sophisticated molecule engineered with distinct functional units, each playing a crucial role in the overall performance of the resulting ADC.[1][2][3]

-

Maleimide (B117702) (Mal): This functional group provides a reactive handle for conjugation to the antibody. Specifically, the maleimide group reacts with free thiol (-SH) groups on cysteine residues of the antibody, forming a stable covalent thioether bond. This is a widely used and efficient method for antibody conjugation.

-

Polyethylene (B3416737) Glycol (PEG8): The eight-unit polyethylene glycol spacer enhances the aqueous solubility and biocompatibility of the linker and the final ADC.[4][5] The PEG spacer can also influence the pharmacokinetic properties of the ADC, potentially leading to a longer circulation half-life and reduced aggregation.[4][5]

-

Valine-Alanine (Val-Ala): This dipeptide sequence serves as a substrate for proteases, particularly cathepsin B, which are highly expressed in the lysosomes of tumor cells.[6][] The cleavage of the peptide bond between valine and alanine (B10760859) by cathepsin B is the primary mechanism for the intracellular release of the cytotoxic payload.[6][] The Val-Ala linker has been shown to be an effective alternative to the more common Val-Cit linker, in some cases demonstrating improved hydrophilicity and reduced aggregation of the final ADC.[6][][9]

-

p-Aminobenzyl Alcohol (PAB): The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the active cytotoxic drug.[10] This self-immolative feature ensures that the drug is released in its unmodified, active form.

-

p-Nitrophenyl (PNP): The p-nitrophenyl group is an excellent leaving group, facilitating the attachment of the cytotoxic payload to the linker. The payload, typically containing a nucleophilic group such as an amine or hydroxyl, displaces the PNP group to form a stable carbamate (B1207046) linkage.

The overall mechanism of action is a multi-step process that ensures targeted drug delivery and release:

-

Circulation: The ADC, with the drug conjugated via the this compound linker, circulates in the bloodstream. The linker is designed to be stable in plasma to prevent premature drug release and associated systemic toxicity.[1]

-

Targeting and Internalization: The antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell. This binding triggers the internalization of the ADC into the cell, typically through endocytosis.

-

Lysosomal Trafficking: Once inside the cell, the ADC is trafficked to the lysosomes, which are acidic organelles containing a high concentration of proteases, including cathepsin B.

-

Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the Val-Ala dipeptide linker.[6][]

-

Self-Immolation and Drug Release: The cleavage of the peptide bond initiates the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[10]

-

Cytotoxicity: The released payload can then exert its cytotoxic effect, leading to the death of the cancer cell.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C45H63N5O18 | [11] |

| Molecular Weight | 962.0 g/mol | [11] |

| Purity | Typically ≥95% or ≥98% by HPLC | [3][11] |

| Solubility | Soluble in DMSO and DMF | [3][11] |

| Storage Conditions | -20°C for long-term storage | [3][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound in the development of ADCs. These protocols are based on established methods for similar ADC linkers and should be optimized for specific antibodies, payloads, and experimental conditions.

Antibody-Drug Conjugation Protocol

This protocol describes the conjugation of a thiol-reactive linker like this compound to a monoclonal antibody through the reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Mal-amide-PEG8-Val-Ala-PAB-Payload conjugate

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Conjugation buffer: e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5[12][13]

-

Quenching reagent: N-acetylcysteine

-

Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)

-

Analytical instruments: UV-Vis spectrophotometer, HPLC (hydrophobic interaction chromatography - HIC, size-exclusion chromatography - SEC)

Procedure:

-

Antibody Reduction:

-

Prepare a solution of the mAb at a known concentration (e.g., 5-10 mg/mL).

-

Add a molar excess of the reducing agent (TCEP or DTT) to the antibody solution. The exact molar ratio will depend on the desired number of free thiols (and thus the drug-to-antibody ratio, DAR) and should be optimized. For example, a 2-5 molar excess of TCEP can be used.[12]

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours).[12]

-

Remove the excess reducing agent using a desalting column or diafiltration.

-

-

Linker-Payload Conjugation:

-

Dissolve the Mal-amide-PEG8-Val-Ala-PAB-Payload in a suitable organic solvent like DMSO.

-

Add the dissolved linker-payload to the reduced antibody solution. A typical molar excess of the linker-payload over the generated thiols is 1.5-2.0 fold.

-

Incubate the conjugation reaction at a controlled temperature (e.g., 4°C or room temperature) for 1-4 hours or overnight. The reaction should be performed in the dark to protect any light-sensitive components.

-

-

Quenching:

-

Add a molar excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups and stop the conjugation reaction.

-

Incubate for a short period (e.g., 20-30 minutes).

-

-

Purification:

-

Purify the resulting ADC from unconjugated linker-payload and other reaction components using SEC or TFF. The purification method should be chosen based on the scale of the reaction and the properties of the ADC.

-

-

Characterization:

-

Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.

-

Determine the average DAR using HIC-HPLC or UV-Vis spectroscopy.

-

Assess the level of aggregation using SEC-HPLC.

-

Confirm the identity and purity of the ADC using mass spectrometry.

-

Cathepsin B Cleavage Assay

This assay is used to confirm the enzymatic release of the payload from the ADC in the presence of cathepsin B.

Materials:

-

Purified ADC

-

Recombinant human cathepsin B

-

Cathepsin B activation buffer: e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

-

Reaction buffer: e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5

-

Quenching solution: e.g., 10% trifluoroacetic acid (TFA)

-

Analytical instruments: HPLC or LC-MS

Procedure:

-

Cathepsin B Activation:

-

Pre-incubate the recombinant cathepsin B in the activation buffer at 37°C for 15-30 minutes to ensure the enzyme is active.

-

-

Cleavage Reaction:

-

In a microcentrifuge tube, mix the ADC solution with the reaction buffer.

-

Initiate the reaction by adding the activated cathepsin B to the ADC solution. The final concentrations of the ADC and enzyme should be optimized (e.g., 10 µM ADC and 100 nM cathepsin B).

-

Incubate the reaction mixture at 37°C.

-

-

Time Points and Quenching:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the quenching solution to the aliquot.

-

-

Analysis:

-

Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of released payload at each time point.

-

The rate of cleavage can be determined by plotting the concentration of the released payload against time.

-

Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma to assess the potential for premature drug release.

Materials:

-

Purified ADC

-

Human plasma (or plasma from other species of interest)

-

Phosphate-buffered saline (PBS)

-

Analytical instruments: ELISA, HPLC, or LC-MS

Procedure:

-

Incubation:

-

Spike the ADC into the plasma at a defined concentration (e.g., 100 µg/mL).

-

Incubate the plasma samples at 37°C.

-

-

Time Points:

-

At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots of the plasma samples.

-

Store the aliquots at -80°C until analysis.

-

-

Analysis:

-

The stability of the ADC can be assessed using several methods:

-

ELISA: Use an ELISA that specifically captures the antibody to measure the amount of conjugated drug remaining on the antibody over time.

-

HIC-HPLC: Analyze the plasma samples by HIC-HPLC to monitor changes in the DAR profile over time. A decrease in the average DAR indicates drug loss.

-

LC-MS: Use LC-MS to quantify the amount of free payload released into the plasma at each time point. This is the most direct measure of linker instability.

-

-

Mandatory Visualizations

Signaling Pathway of ADC Action

Caption: Mechanism of action for an antibody-drug conjugate utilizing a cleavable linker.

Experimental Workflow for ADC Conjugation

Caption: A typical workflow for the synthesis and purification of an antibody-drug conjugate.

Logical Relationship of Linker Components

Caption: Functional components of the this compound linker.

References

- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 2. This compound | ADC linker | TargetMol [targetmol.com]

- 3. Mal-PEG8-Val-Ala-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mal-PEG8-Val-Ala-PAB, ADC linker | BroadPharm [broadpharm.com]

- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

- 10. researchgate.net [researchgate.net]

- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 12. broadpharm.com [broadpharm.com]

- 13. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Val-Ala-PAB-PNP Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful and targeted therapeutic modality in oncology. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet facilitate efficient cleavage and payload delivery within the target cancer cell. The Val-Ala-PAB-PNP linker is a protease-cleavable system designed to meet these stringent requirements.

This technical guide provides a comprehensive overview of the Val-Ala-PAB-PNP linker, including its mechanism of action, synthesis, and application in the development of ADCs. We will delve into the available data on its stability and efficacy, present detailed experimental protocols, and visualize key processes to aid in the understanding and implementation of this technology.

Core Components and Mechanism of Action

The Val-Ala-PAB-PNP linker is a multi-component system meticulously designed for controlled drug release. It comprises three key functional units:

-

Dipeptide Sequence (Valine-Alanine): This dipeptide serves as the recognition site for lysosomal proteases, primarily Cathepsin B, which is often overexpressed in the tumor microenvironment. The Val-Ala sequence offers advantages over the more conventional Val-Cit linker, including potentially improved hydrophilicity and plasma stability.[1]

-

Self-Immolative Spacer (p-Aminobenzyl Alcohol - PAB): The PAB group acts as a crucial electronic cascade system. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction. This self-immolative process ensures the traceless release of the unmodified cytotoxic drug.

-

Activated Leaving Group (p-Nitrophenyl Carbonate - PNP): The p-nitrophenyl carbonate is a highly reactive group that facilitates the conjugation of the linker to an amine-containing payload, forming a stable carbamate (B1207046) linkage.

The mechanism of drug release is a sequential process that occurs after the ADC has been internalized by the target cancer cell and trafficked to the lysosome.

Data Presentation

The following tables summarize the available quantitative data for the Val-Ala-PAB-PNP linker and related systems. It is important to note that specific data for the Val-Ala-PAB-PNP linker is limited in the public domain. Therefore, data from closely related linkers, such as Val-Cit-PAB, are included for comparative purposes and are clearly indicated.

Table 1: Plasma Stability of Val-Ala and Val-Cit Containing ADCs

| Linker | ADC Construct | Plasma Source | Time Point | % Payload Release | Reference |

| Val-Cit-PABC-MMAE | Trastuzumab | Rat | 7 days | ~75% reduction in bound drug | [2] |

| vc-MMAE | Various Antibodies | Mouse | 6 days | >20% | [3] |

| vc-MMAE | Various Antibodies | Rat | 6 days | >4% | [3] |

| vc-MMAE | Various Antibodies | Human | 6 days | <1% | [3] |

| vc-MMAE | Various Antibodies | Monkey | 6 days | <1% | [3] |

| Val-Ala | Not Specified | Mouse | 1 hour | Hydrolyzed | [1] |

| Val-Cit | Not Specified | Mouse | 1 hour | Hydrolyzed | [1] |

Table 2: Cathepsin B Cleavage Kinetics of Dipeptide Substrates

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | pH | Reference |

| Z-Val-Ala-AMC | 170 | 0.8 | 4700 | 6.0 | [4] |

| Z-Phe-Arg-AMC | - | - | - | 4.6 & 7.2 | [5][6] |

| Z-Arg-Arg-AMC | - | - | - | 4.6 & 7.2 | [5][6] |

| Abz-GIVRAK(Dnp)-OH | 15 | - | - | 4.6 | [7] |

| Abz-GIVRAK(Dnp)-OH | 51 | - | - | 5.5 | [7] |

Note: Data for Val-Ala cleavage by Cathepsin B is limited. The provided data for Z-Val-Ala-AMC is from a study on cathepsin H, but provides an indication of dipeptide cleavage kinetics. Other substrates are included for comparison of Cathepsin B activity.

Table 3: In Vitro Cytotoxicity of ADCs with Val-Ala and Val-Cit Linkers

| ADC Construct | Cell Line | IC50 (pM) | Reference |

| Trastuzumab-MMAE (Val-Ala linker) | HER2+ | 92 | [1] |

| Trastuzumab-MMAE (Val-Cit linker) | HER2+ | 14.3 | [1] |

| Trastuzumab-MMAE (β-galactosidase linker) | SK-BR-3 | 8.8 | [1] |

| Non-cleavable ADC | HER2+ | 609 | [1] |

| vc-MMAE | SKBR3 | 410,540 | [8] |

| vc-MMAE | HEK293 | 482,860 | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the Fmoc-Val-Ala-PAB-PNP linker and its subsequent conjugation to a monoclonal antibody and a cytotoxic payload. These protocols are compiled from established methods for similar compounds and should be adapted and optimized for specific applications.

Protocol 1: Synthesis of Fmoc-Val-Ala-PAB-OH

This protocol describes the synthesis of the key intermediate, Fmoc-Val-Ala-PAB-OH, through the coupling of Fmoc-Val-Ala-OH with p-aminobenzyl alcohol.

Materials:

-

Fmoc-Val-Ala-OH

-

p-Aminobenzyl alcohol (PABA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve Fmoc-Val-Ala-OH (1.0 eq) and p-aminobenzyl alcohol (1.2 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

-

Add PyBOP (1.2 eq) to the reaction mixture and continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain Fmoc-Val-Ala-PAB-OH.

Protocol 2: Synthesis of Fmoc-Val-Ala-PAB-PNP

This protocol details the activation of the hydroxyl group of Fmoc-Val-Ala-PAB-OH with p-nitrophenyl chloroformate to yield the final linker.

Materials:

-

Fmoc-Val-Ala-PAB-OH

-

p-Nitrophenyl chloroformate (PNP-Cl)

-

Anhydrous Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve Fmoc-Val-Ala-PAB-OH (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine (1.5 eq) to the solution.

-

Slowly add a solution of p-nitrophenyl chloroformate (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Precipitate the product by adding cold diethyl ether to the concentrated residue.

-

Collect the solid by filtration and dry under vacuum to yield Fmoc-Val-Ala-PAB-PNP.[9]

Protocol 3: Conjugation of Drug-Linker to Antibody

This protocol outlines the steps for conjugating the payload-linker complex to a monoclonal antibody, such as Trastuzumab, via cysteine-thiol chemistry.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab)

-

Fmoc-Val-Ala-PAB-PNP

-

Amine-containing cytotoxic payload (e.g., MMAE)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., N-acetylcysteine)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

Part A: Preparation of the Drug-Linker Complex

-

React Fmoc-Val-Ala-PAB-PNP with the amine-containing payload in a suitable solvent like DMF with a base such as DIPEA.

-

Purify the resulting Fmoc-protected drug-linker conjugate by HPLC.

-

Remove the Fmoc protecting group using a standard deprotection protocol (e.g., 20% piperidine (B6355638) in DMF).

-

Purify the deprotected drug-linker complex by HPLC.

Part B: Antibody Reduction and Conjugation

-

Prepare the antibody in PBS at a concentration of 5-10 mg/mL.

-

Add a 5-10 molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds, exposing free sulfhydryl groups. Incubate at 37°C for 1-2 hours.

-

Dissolve the deprotected drug-linker complex in a minimal amount of DMSO.

-

Add the drug-linker solution to the reduced antibody solution at a desired molar ratio (e.g., 5:1 payload:antibody).

-

Allow the conjugation reaction to proceed at room temperature for 1-2 hours with gentle mixing.

-

Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine relative to the drug-linker to cap any unreacted maleimide (B117702) groups (if a maleimide-containing capping agent is used on the linker).

-

Purify the resulting ADC using a size-exclusion chromatography column to remove unconjugated drug-linker and other small molecules.

-

Characterize the final ADC for drug-to-antibody ratio (DAR), aggregation, and purity.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the Val-Ala-PAB-PNP linker technology.

Caption: Mechanism of action of an ADC with a Val-Ala-PAB-PNP linker.

Caption: Experimental workflow for ADC synthesis using a Val-Ala-PAB-PNP linker.

Caption: Signaling pathway of ADC-mediated cell killing.

References

- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. herbmedpharmacol.com [herbmedpharmacol.com]

- 9. benchchem.com [benchchem.com]

The Pivotal Role of PEG8 in Enhancing ADC Linker Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. Premature payload release in systemic circulation can lead to off-target toxicities, while insufficient cleavage at the tumor site can diminish anti-cancer activity. Polyethylene glycol (PEG) has emerged as a key component in linker design to modulate the physicochemical properties of ADCs. This in-depth technical guide explores the role of an eight-unit PEG spacer (PEG8) in enhancing ADC linker stability, supported by quantitative data, detailed experimental protocols, and visual workflows.

Impact of PEGylation on ADC Properties

The inclusion of PEG chains in ADC linkers is a strategic approach to address the challenges posed by hydrophobic payloads and to improve the overall pharmacokinetic profile of the conjugate. The length of the PEG chain is a crucial parameter that can be optimized to balance stability, solubility, and biological activity.

Enhancing Hydrophilicity and Solubility

Many potent cytotoxic payloads are inherently hydrophobic, which can lead to ADC aggregation and poor solubility. This not only presents challenges in formulation and manufacturing but can also increase the risk of immunogenicity and accelerated clearance from circulation.[1] PEGylation, through the introduction of hydrophilic ethylene (B1197577) glycol units, effectively mitigates these issues. A case study demonstrated a remarkable 10-fold increase in solubility and a 6-fold reduction in aggregation after seven days in serum when a conventional non-PEG linker was substituted with a monodisperse PEG8 linker.[2] This enhancement in solubility is critical for achieving higher drug-to-antibody ratios (DARs) without compromising the physical stability of the ADC.[3]

Modulating Pharmacokinetics and Tolerability

The length of the PEG linker has a significant impact on the pharmacokinetic (PK) properties and tolerability of an ADC. Studies have shown a strong correlation between PEG chain length and the clearance rate of ADCs. In a study assessing ADCs with varying PEG sizes in Sprague-Dawley rats, it was observed that clearance rates increased rapidly for conjugates bearing PEGs smaller than PEG8.[4] This suggests that a PEG8 linker provides a sufficient hydrodynamic radius to reduce renal clearance and non-specific uptake.

Improved tolerability is another key advantage conferred by PEG8 linkers. In a mouse tolerability study, ADCs with linkers shorter than PEG8 were not well-tolerated at a 50 mg/kg dose, leading to significant weight loss. In contrast, ADCs incorporating a PEG8 spacer demonstrated improved tolerability.[4]

Quantitative Data on PEG8 Linker Stability

The stability of an ADC in circulation is paramount for ensuring that the cytotoxic payload is delivered to the target tumor cells. In vitro plasma stability assays are commonly used to predict the in vivo behavior of ADCs. A comparative study of linker stability in mouse plasma revealed that a PEG8 spacer provided superior stability over a shorter PEG4 spacer. After 24 hours of incubation, the ADC with the PEG4 spacer showed 22% deconjugation of the linker-payload, whereas the ADC with the PEG8 spacer exhibited only 12% deconjugation . This highlights the protective effect of the longer PEG chain against enzymatic degradation or premature cleavage in the bloodstream.

The following table summarizes the quantitative impact of PEG linker length on key ADC stability parameters, with a focus on PEG8.

| Parameter | PEG Length | Quantitative Finding | Species/Matrix | Reference |

| Pharmacokinetic Clearance | < PEG8 | Rapidly increased clearance rates | Sprague-Dawley Rat | [4] |

| PEG8 | Optimized (lower) clearance | Sprague-Dawley Rat | [4] | |

| In Vivo Tolerability | < PEG8 | Not tolerated at 50 mg/kg | Balb/C Mouse | [4] |

| PEG8 | Well-tolerated at 50 mg/kg | Balb/C Mouse | [4] | |

| In Vitro Linker Stability | PEG4 | 22% deconjugation at 24 hours | Mouse Plasma | |

| PEG8 | 12% deconjugation at 24 hours | Mouse Plasma | ||

| Solubility | Non-PEG | Baseline | - | [2] |

| PEG8 | 10-fold increase | Serum | [2] | |

| Aggregation | Non-PEG | Baseline | - | [2] |

| PEG8 | 6-fold reduction after 7 days | Serum | [2] |

Experimental Protocols for Assessing ADC Linker Stability

Rigorous and standardized experimental protocols are essential for accurately evaluating the stability of ADCs with PEG8 linkers. The following sections detail the methodologies for key in vitro and in vivo assays.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma from different species to predict its behavior in the circulatory system.

Objective: To determine the rate of drug deconjugation from the ADC in plasma over time.

Materials:

-

ADC with PEG8 linker

-

Plasma (e.g., human, mouse, rat, cynomolgus monkey)

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

Immunoaffinity capture reagents (e.g., Protein A/G magnetic beads)

-

LC-MS system

Procedure:

-

Dilute the ADC to a final concentration of 1 mg/mL in plasma from the desired species.

-

Incubate the samples at 37°C.

-

Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).

-

At each time point, immediately stop the reaction by freezing the sample at -80°C.

-

Thaw the samples and perform immunoaffinity capture to isolate the ADC from plasma proteins.

-

Wash the beads with PBS to remove non-specifically bound proteins.

-

Elute the ADC from the beads.

-

Analyze the eluted ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point.

-

The rate of decrease in DAR over time is used to calculate the stability of the linker.

Size Exclusion Chromatography (SEC) for Aggregation Analysis

SEC is a powerful technique to quantify the formation of high molecular weight species (aggregates) in ADC preparations.

Objective: To determine the percentage of monomer, aggregate, and fragment in an ADC sample.

Materials:

-

ADC with PEG8 linker

-

SEC column (e.g., Agilent AdvanceBio SEC 300Å)

-

HPLC or UPLC system with a UV detector

-

Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)

Procedure:

-

Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.8 mL/min).

-

Inject a defined amount of the ADC sample (e.g., 10-20 µg) onto the column.

-

Monitor the elution profile at 280 nm.

-

The chromatogram will show peaks corresponding to aggregates (eluting first), the monomeric ADC, and potentially fragments (eluting last).

-

Integrate the peak areas to calculate the percentage of each species.

-

To assess stability, samples can be subjected to stress conditions (e.g., elevated temperature, freeze-thaw cycles) prior to SEC analysis.

Visualizing ADC Stability and Analysis Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental procedures.

Caption: Cellular pathway of an ADC with a PEG8 linker.

Caption: Experimental workflow for ADC stability analysis.

Conclusion

The incorporation of a PEG8 linker represents a significant advancement in ADC design, offering a powerful tool to enhance stability, improve solubility, and optimize pharmacokinetic properties. The quantitative data clearly demonstrates the superiority of PEG8 over shorter PEG chains in terms of in vitro stability and in vivo performance. By employing rigorous experimental protocols, researchers can effectively characterize the stability of their ADC candidates and select the most promising constructs for further development. The continued exploration of PEGylated linkers will undoubtedly play a crucial role in the generation of safer and more effective Antibody-Drug Conjugates for the treatment of cancer.

References

A Deep Dive into Cleavable Linkers for Antibody-Drug Conjugates in Targeted Therapy

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The lynchpin of this sophisticated therapeutic is the linker, a chemical bridge that must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet efficiently cleave to release the payload upon reaching the tumor microenvironment or within the target cancer cell. This in-depth technical guide explores the core principles, mechanisms, and experimental evaluation of cleavable linkers, providing a comprehensive resource for researchers and drug developers in the field.

The Critical Role of the Linker in ADC Design

The linker in an ADC is a critical determinant of its therapeutic index, directly influencing its efficacy, safety, and pharmacokinetic profile.[1] An ideal linker must strike a delicate balance between stability in the bloodstream and timely cleavage at the target site.[2][3] Cleavable linkers are designed to exploit the unique physiological conditions of the tumor microenvironment or the intracellular compartments of cancer cells, such as lower pH, higher concentrations of certain enzymes, or a more reducing environment.[4][]

Major Classes of Cleavable Linkers and Their Mechanisms

Cleavable linkers can be broadly categorized based on their cleavage mechanism. The three primary classes are pH-sensitive, reducible, and enzymatically-cleavable linkers.

pH-Sensitive (Acid-Labile) Linkers

These linkers are engineered to be stable at the physiological pH of blood (~7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) following ADC internalization.[3]

-

Hydrazone Linkers: This was one of the first acid-labile linker technologies to be clinically validated.[] The hydrazone bond is formed between a ketone and a hydrazine (B178648). While effective at releasing the drug in the acidic intracellular compartments, traditional hydrazone linkers can exhibit instability in circulation, leading to premature drug release.[4][7][8] The stability of hydrazone linkers can be influenced by the nature of the ketone and hydrazine precursors. For instance, hydrazones formed from aromatic aldehydes are generally more stable to acidic hydrolysis than those from aliphatic ones.[9]

Reducible (Disulfide) Linkers

Disulfide linkers exploit the significant difference in the reductive potential between the extracellular environment and the intracellular cytoplasm. The concentration of glutathione (B108866) (GSH), a key intracellular reducing agent, is approximately 1-10 mM inside cells, whereas it is in the micromolar range in the blood plasma.[4][10] This differential allows for the selective cleavage of the disulfide bond within the target cell, releasing the payload. The steric hindrance around the disulfide bond can be modulated to fine-tune the linker's stability and release kinetics.[11]

Enzymatically-Cleavable Linkers

This class of linkers incorporates a peptide sequence or a specific sugar moiety that is recognized and cleaved by enzymes that are either overexpressed in the tumor microenvironment or are abundant in the lysosomes of cancer cells.

-

Peptide Linkers: These are among the most widely used cleavable linkers in ADCs. They typically consist of a dipeptide sequence, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), which are substrates for lysosomal proteases like cathepsin B.[11][12] Cathepsin B is often upregulated in various tumor types.[13] The Val-Cit linker is known for its high stability in human plasma and efficient cleavage by cathepsin B.[11][13] However, it can be less stable in mouse plasma due to the activity of carboxylesterases.[11][14]

-

β-Glucuronide Linkers: These linkers are cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in lysosomes and can be overexpressed in some tumors.[12] ADCs with β-glucuronide linkers have demonstrated high plasma stability and potent in vitro and in vivo efficacy.[11]

Quantitative Comparison of Linker Performance

The choice of linker significantly impacts the stability and, consequently, the therapeutic index of an ADC. The following tables summarize key quantitative data from comparative studies of different cleavable linker technologies.

Table 1: Plasma Stability of Cleavable Linkers

| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings |

| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days[11] | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[11][14] |

| Valine-Alanine (Val-Ala) | Stable[11] | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[11] | |

| pH-Sensitive | Hydrazone | ~2 days[4][11] | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation.[7][11] |

| Silyl Ether | > 7 days[4] | A newer generation of acid-cleavable linkers with improved plasma stability.[4] | |

| Glutathione-Sensitive | Disulfide | Variable[11] | Stability can be modulated by steric hindrance around the disulfide bond.[11] |

| Enzyme-Sensitive | β-Glucuronide | Highly Stable[11] | Shows greater stability and efficacy in vivo compared to some peptide linkers.[11] |

Note: The data presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.

Table 2: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers

| ADC | Target Cell Line | Linker Type | IC50 (ng/mL) |

| cAC10-vc-MMAE | CD30+ L540cy | Val-Cit | 10-100 |

| cAC10-SPDB-DM4 | CD30+ Karpas 299 | Disulfide | 0.1-1 |

| anti-HER2-Gluc-MMAF | HER2+ SK-BR-3 | β-Glucuronide | 1-10 |

| Trastuzumab-Silyl Ether-MMAE | HER2+ NCI-N87 | Silyl Ether | ~1.5 |

Note: IC50 values are highly dependent on the cell line, payload potency, and drug-to-antibody ratio (DAR).

Key Experimental Protocols for Linker Evaluation

A robust preclinical evaluation of ADC linker stability and function is crucial for selecting promising candidates for further development. The following are detailed methodologies for key in vitro assays.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma to predict its behavior in systemic circulation.

-

Objective: To quantify the premature release of the payload from the ADC in plasma from different species (e.g., human, mouse, rat).

-

Methodology (LC-MS Based):

-

Incubation: Incubate the ADC at a final concentration of approximately 1 mg/mL in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).[15][16]

-

Sample Preparation: At each time point, precipitate the plasma proteins using acetonitrile (B52724). Centrifuge to pellet the proteins.

-

LC-MS Analysis: Analyze the supernatant to quantify the amount of free payload released from the ADC using a validated liquid chromatography-mass spectrometry (LC-MS) method.[17]

-

Data Analysis: Plot the concentration of the released payload over time to determine the rate of drug release and the half-life of the linker in plasma.

-

Lysosomal Cleavage Assay

This assay evaluates the efficiency of payload release in a simulated lysosomal environment.

-

Objective: To determine the rate of linker cleavage and payload release by lysosomal enzymes.

-

Methodology (for Peptide Linkers):

-

Enzyme Activation: Activate recombinant human cathepsin B in an assay buffer (e.g., pH 5.0-6.0 with DTT).[12][18]

-

Reaction Initiation: Initiate the cleavage reaction by adding the activated cathepsin B to the ADC solution (e.g., 1 µM ADC, 20 nM enzyme). Incubate at 37°C.[12]

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a protease inhibitor or by acidifying the sample.[12]

-

Sample Preparation: Precipitate the remaining ADC and enzyme with acetonitrile and centrifuge.

-

HPLC Analysis: Analyze the supernatant using reverse-phase HPLC to separate and quantify the released payload.[12]

-

Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.[12]

-

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay measures the potency of the ADC in killing target cancer cells.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on a panel of cancer cell lines.

-

Methodology (MTT Assay):

-

Cell Seeding: Seed cancer cells (e.g., 1,000-10,000 cells/well) in a 96-well plate and incubate overnight.[19][20][21]

-

ADC Treatment: Treat the cells with a serial dilution of the ADC and control articles (unconjugated antibody, free payload). Incubate for 48-144 hours.[19][20]

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the MTT to formazan (B1609692) crystals.[19]

-

Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[19][20]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.

-

Bystander Effect Assay

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.

-

Objective: To assess the bystander killing potential of an ADC.

-

Methodology (Co-culture Assay):

-

Cell Lines: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP) for identification.[22][23]

-

Co-culture: Seed a mixture of Ag+ and Ag- cells in the same well.[22][23]

-

ADC Treatment: Treat the co-culture with the ADC.

-

Analysis: After a set incubation period, use flow cytometry or high-content imaging to quantify the viability of the Ag- (GFP-positive) cells. A decrease in the viability of the Ag- cells in the presence of the ADC and Ag+ cells indicates a bystander effect.[22]

-

Conclusion

The linker is a pivotal component in the design of effective and safe antibody-drug conjugates. A thorough understanding of the different types of cleavable linkers, their mechanisms of action, and the experimental methods for their evaluation is essential for the development of next-generation targeted therapies. By carefully selecting and optimizing the linker chemistry, researchers can enhance the therapeutic window of ADCs, leading to improved outcomes for cancer patients. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug developers working to advance this promising class of therapeutics.

References

- 1. abzena.com [abzena.com]

- 2. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A click-ready pH-triggered phosphoramidate-based linker for controlled release of monomethyl auristatin E - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 17. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 20. researchgate.net [researchgate.net]

- 21. agilent.com [agilent.com]

- 22. benchchem.com [benchchem.com]

- 23. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

The Versatility of p-Nitrophenyl Carbonate in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of molecules to biomolecules, a process known as bioconjugation, is a cornerstone of modern biotechnology and pharmaceutical development. This guide provides a comprehensive technical overview of p-nitrophenyl (PNP) carbonate chemistry, a powerful tool for the modification of proteins, antibodies, and other biomolecules. We will delve into the reaction mechanisms, provide detailed experimental protocols, present quantitative data for critical parameters, and offer a comparative perspective against other common bioconjugation reagents.

Core Principles of p-Nitrophenyl Carbonate Chemistry

p-Nitrophenyl carbonates are activated esters that serve as effective reagents for the acylation of primary and secondary amines, such as the N-terminus of a protein or the ε-amino group of lysine (B10760008) residues. The electron-withdrawing nature of the p-nitrophenyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by amines. This reaction results in the formation of a stable carbamate (B1207046) linkage and the release of p-nitrophenolate, a chromogenic leaving group that allows for spectrophotometric monitoring of the reaction progress.[1]

The general reaction mechanism is a two-step nucleophilic acyl substitution. First, the amine nucleophile attacks the carbonyl carbon of the p-nitrophenyl carbonate, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the formation of the carbamate bond and the departure of the p-nitrophenoxide leaving group.

Applications in Bioconjugation

The reactivity and stability profile of p-nitrophenyl carbonates make them suitable for a range of bioconjugation applications, including:

-

Antibody-Drug Conjugates (ADCs): p-Nitrophenyl carbonates are employed to activate cytotoxic drug payloads for subsequent conjugation to monoclonal antibodies, creating targeted cancer therapeutics.[2] The resulting carbamate linkage provides a stable connection between the drug and the antibody in circulation.

-

PEGylation: Polyethylene glycol (PEG) chains activated with p-nitrophenyl carbonate are used to modify proteins and peptides.[3] PEGylation can improve the pharmacokinetic properties of therapeutic proteins by increasing their hydrodynamic size, solubility, and in vivo half-life.

-

Protein Labeling and Immobilization: Biomolecules can be labeled with fluorescent dyes, biotin, or other reporter molecules that have been activated with p-nitrophenyl carbonate. This chemistry is also utilized to immobilize proteins onto solid supports for applications in diagnostics and biocatalysis.[1]

-

Drug Delivery Systems: Ligand-directed drug delivery systems can be constructed using p-nitrophenyl carbonate chemistry to create prodrugs that release their active payload in a targeted manner.[2]

Quantitative Data for Bioconjugation Parameters

The efficiency and stability of bioconjugation reactions are critical for the development of robust and reproducible bioconjugates. The following tables summarize key quantitative data related to the use of p-nitrophenyl carbonate in bioconjugation.

| Parameter | Value | Conditions | Reference |

| pH Optimum for Conjugation | 8.5 | Carbonate buffer | [4] |

| Effect of Temperature | Increased efficiency at 37°C vs. 22°C | Carbonate buffer, pH 8.5 | [4] |

| Conjugation Yield | 20-35% | 10:1 molar ratio of activated glycan to BSA | [4] |

Table 1: Reaction Conditions for p-Nitrophenyl Carbonate Bioconjugation. This table outlines the optimal pH and the effect of temperature on the efficiency of bioconjugation reactions using a p-nitrophenyl activated molecule.

| pH | % Hydrolysis (4h) | % Hydrolysis (12h) | % Hydrolysis (48h) |

| 4 | Not reported | Not reported | Not reported |

| 5 | Not reported | Not reported | Not reported |

| 6 | Not reported | Not reported | Not reported |

| 7 | 0% | 5% | 77% |

Table 2: Stability of a Ligand-Directed p-Nitrophenyl Carbonate (LDNPC) Reagent. This table shows the percentage of hydrolysis of a specific LDNPC reagent over time at different pH values, indicating its relative stability in acidic and neutral conditions.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving p-nitrophenyl carbonate chemistry.

Synthesis of a p-Nitrophenyl Carbonate Activated Payload for ADCs

This protocol describes the activation of a benzylic alcohol on a linker with p-nitrophenyl chloroformate, a common precursor for creating p-nitrophenyl carbonate activated molecules.

Materials:

-

Benzylic alcohol-containing linker

-

p-Nitrophenyl chloroformate

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel chromatography)

Procedure:

-

Dissolve the benzylic alcohol-containing linker in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine to the solution (typically 1.1 to 1.5 equivalents).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of p-nitrophenyl chloroformate (typically 1.1 to 1.5 equivalents) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the specified time (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain the pure p-nitrophenyl carbonate activated payload.

General Protocol for Protein Labeling

This protocol provides a general guideline for the conjugation of a p-nitrophenyl carbonate-activated molecule to a protein. Optimization of the molar ratio of reactants, reaction time, and temperature may be required for specific proteins and labels.

Materials:

-

Protein to be labeled (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.5-8.5). Ensure the buffer is free of primary amines (e.g., Tris).

-

p-Nitrophenyl carbonate-activated molecule (e.g., drug-linker) dissolved in a compatible organic solvent (e.g., DMSO or DMF).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

-

Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF)).

Procedure:

-

Prepare the protein solution at a concentration of 5-10 mg/mL in the chosen reaction buffer.

-

Prepare a stock solution of the p-nitrophenyl carbonate-activated molecule in an organic solvent.

-

Add the desired molar excess of the activated molecule to the protein solution. A starting point is often a 5 to 20-fold molar excess. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature or 37°C for 1 to 4 hours with gentle mixing.[4] The release of yellow p-nitrophenolate can be monitored spectrophotometrically at approximately 400 nm.

-

Quench the reaction by adding a quenching solution to react with any unreacted activated molecules.

-

Purify the resulting bioconjugate from excess reagents and byproducts using an appropriate purification method such as SEC or TFF.[5]

Characterization of the Bioconjugate

After purification, it is essential to characterize the bioconjugate to determine the extent of labeling and confirm its integrity.

-

Drug-to-Antibody Ratio (DAR): For ADCs, the average number of drug molecules conjugated to each antibody is a critical quality attribute. The DAR can be determined using techniques such as:

-

UV/Vis Spectroscopy: By measuring the absorbance at two different wavelengths (one for the antibody and one for the drug), the concentrations of each can be determined and the DAR calculated.[]

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[7]

-

Mass Spectrometry (MS): LC-MS can be used to determine the exact mass of the intact or reduced ADC, allowing for the precise determination of the different drug-loaded species.

-

Visualizing Bioconjugation Workflows and Pathways

Graphviz diagrams can be used to illustrate the logical steps in bioconjugation processes and the underlying chemical transformations.

Figure 1: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using p-nitrophenyl carbonate chemistry.

Figure 2: Reaction mechanism of p-nitrophenyl carbonate with a primary amine on a biomolecule.

Comparison with N-Hydroxysuccinimide (NHS) Esters

N-Hydroxysuccinimide (NHS) esters are another widely used class of amine-reactive reagents in bioconjugation. While both PNP carbonates and NHS esters react with amines to form stable covalent bonds, there are some key differences to consider.

| Feature | p-Nitrophenyl Carbonates | N-Hydroxysuccinimide (NHS) Esters |

| Resulting Linkage | Carbamate | Amide |

| Leaving Group | p-Nitrophenolate (chromogenic) | N-Hydroxysuccinimide |

| Hydrolytic Stability | Generally more stable to hydrolysis at neutral and slightly acidic pH.[2] | More susceptible to hydrolysis, especially at higher pH.[8] |

| Reactivity | Generally less reactive than NHS esters. | Highly reactive towards primary amines. |

Table 3: Comparison of p-Nitrophenyl Carbonates and NHS Esters. This table highlights the key differences between these two common amine-reactive bioconjugation reagents.

The choice between using a p-nitrophenyl carbonate and an NHS ester will depend on the specific application. The higher stability of PNP carbonates can be advantageous in situations where the activated molecule needs to be stored or handled in aqueous solutions for extended periods. The chromogenic nature of the p-nitrophenolate leaving group also provides a convenient way to monitor the reaction. However, the higher reactivity of NHS esters may be preferred for rapid and efficient labeling of proteins.

Conclusion

p-Nitrophenyl carbonate chemistry offers a versatile and reliable method for the bioconjugation of a wide range of molecules to proteins, antibodies, and other biomolecules. The formation of stable carbamate linkages, coupled with the ability to monitor the reaction via the release of a chromogenic leaving group, makes this a valuable tool for researchers in drug development and biotechnology. By understanding the core principles, optimizing reaction conditions, and utilizing appropriate characterization techniques, scientists can effectively leverage p-nitrophenyl carbonate chemistry to create novel and impactful bioconjugates.

References

- 1. Use of p-nitrophenyl chloroformate chemistry to immobilize protein on orthopedic biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Ligand‐Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Current approaches for the purification of antibody-drug conjugates [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

The Lynchpin of Targeted Drug Delivery: A Technical Guide to the P-Aminobenzyl Self-Immolative Spacer

For Immediate Release

[CITY, State] – [Date] – In the intricate world of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the efficacy of a treatment hinges on the precise and timely release of a potent payload within the target cell. At the heart of this crucial process often lies the p-aminobenzyl (PAB) self-immolative spacer. This technical guide provides an in-depth exploration of the PAB spacer's function, mechanism, and the experimental methodologies used to evaluate its performance, tailored for researchers, scientists, and drug development professionals.

The PAB spacer is a critical component in the linker technology of numerous successful ADCs, including several FDA-approved therapies.[1] Its primary role is to ensure the stable conjugation of a drug to its carrier, typically a monoclonal antibody, while in circulation, and then to facilitate the rapid and complete release of the unmodified, active drug following a specific triggering event within the cancer cell.

Core Mechanism: The 1,6-Elimination Cascade

The functionality of the PAB spacer is predicated on a well-characterized 1,6-elimination reaction, an electronic cascade that leads to the spacer's fragmentation.[1] This process is initiated by the cleavage of a promoiety attached to the aniline (B41778) nitrogen of the PAB group. In a common ADC design, this trigger is an enzymatically cleavable dipeptide, such as valine-citrulline (Val-Cit), which is recognized and cleaved by lysosomal proteases like cathepsin B, an enzyme often overexpressed in tumor cells.[2][3]

Upon enzymatic cleavage of the trigger, the unmasked aniline nitrogen initiates a rapid and irreversible 1,6-elimination. This electronic cascade results in the formation of an azaquinone methide intermediate and the concomitant release of the unmodified cytotoxic drug.[4] The efficiency and kinetics of this self-immolation are paramount to the therapeutic efficacy and safety profile of the ADC.[1]

Quantitative Analysis of Linker Performance

The selection of a linker system has a profound impact on the stability, potency, and overall therapeutic index of an ADC. The following tables summarize key quantitative data from comparative studies of different linker technologies, with a focus on those incorporating the PAB spacer.

Table 1: Plasma Stability of Cleavable Linkers

A critical attribute of an ADC linker is its stability in systemic circulation. Premature release of the payload can lead to off-target toxicity and reduced efficacy.

| Linker Type | Sub-type | Half-life in Human Plasma (t½) | Notes |

| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[5] |

| Valine-Alanine (Val-Ala) | Stable | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[5] | |

| pH-Sensitive | Hydrazone | Variable (hours to days) | Stability is pH-dependent; generally less stable than modern protease-sensitive linkers. |

| Glutathione-Sensitive | Disulfide | Variable | Stability can be compromised by exchange with free thiols in circulation. |

Table 2: In Vitro Potency of ADCs with Different Linkers

The potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50) in a cell-based assay. Lower IC50 values indicate higher potency.

| Linker Type | Payload | Target Cell Line | IC50 (pM) | Reference |

| Protease-Sensitive (Val-Cit-PAB) | MMAE | HER2+ | 61 | [5] |

| Protease-Sensitive (Val-Ala-PAB) | MMAE | HER2+ | - | Comparable potency to Val-Cit linkers.[6] |

| pH-Sensitive (Hydrazone) | Doxorubicin | Various | Variable | Generally less potent than protease-sensitive linker-ADCs in direct comparisons.[5] |

| Enzyme-Sensitive (Sulfatase-cleavable) | MMAE | HER2+ | 61 | Showed higher cytotoxicity compared to a non-cleavable ADC.[5] |

Note: The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.

Experimental Protocols

The development and validation of ADCs utilizing the PAB spacer involve a series of rigorous experimental procedures. Below are detailed methodologies for key experiments.

Protocol 1: Synthesis of Val-Cit-PAB-MMAE Drug-Linker

This protocol outlines the solid-phase synthesis of a common Val-Cit-PAB linker attached to the cytotoxic payload monomethyl auristatin E (MMAE).

Materials:

-

Rink amide resin

-

Fmoc-protected amino acids (Fmoc-Cit-OH, Fmoc-Val-OH)

-

p-Aminobenzyl alcohol (PABOH)

-

Monomethyl auristatin E (MMAE)

-

Coupling reagents: HBTU, HOBt, HATU, DIPEA

-

Deprotection reagent: 20% piperidine (B6355638) in DMF

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

-

Solvents: DMF, DCM, Diethyl ether

-

HPLC for purification

Procedure:

-

Resin Preparation: Swell Rink amide resin in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

-

Amino Acid Coupling (Citrulline): Couple Fmoc-Cit-OH to the resin using HBTU, HOBt, and DIPEA in DMF.

-

Fmoc Deprotection: Repeat step 2.

-

Amino Acid Coupling (Valine): Couple Fmoc-Val-OH as described in step 3.

-

PABOH Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the dipeptide using a suitable coupling agent like HATU.

-

MMAE Conjugation: Dissolve Fmoc-Val-Cit-PAB-OH and MMAE in anhydrous DMF. Add HOBt and pyridine (B92270) and stir at room temperature. Monitor the reaction by HPLC.

-

Fmoc Deprotection: Dissolve the product from the previous step in DMF and add piperidine to remove the final Fmoc group.

-

Purification: Purify the resulting NH₂-Val-Cit-PAB-MMAE by reverse-phase HPLC and lyophilize to a solid.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

-

Target (antigen-positive) and control (antigen-negative) cancer cell lines

-

Cell culture medium and supplements

-

96-well plates

-

ADC constructs and free payload

-

MTT solution (5 mg/mL)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and incubate overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and the free payload. Add the dilutions to the appropriate wells and incubate for a period corresponding to several cell doubling times (e.g., 72-120 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 3: ADC Plasma Stability Assay

This assay evaluates the stability of the ADC and the extent of premature drug release in plasma.

Materials:

-

ADC construct

-

Human and/or animal plasma

-

Incubator at 37°C

-

LC-MS system

-

ELISA plates and reagents

Procedure:

-

Incubation: Incubate the ADC in plasma at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

-

Analysis Methods:

-

LC-MS for Drug-to-Antibody Ratio (DAR) Analysis: Analyze the ADC at different time points to determine the average DAR. A decrease in DAR over time indicates payload loss.

-

ELISA for Conjugated Antibody: Use a capture ELISA to quantify the amount of antibody still conjugated to the drug.

-

LC-MS for Free Payload Quantification: Extract and quantify the amount of released, free payload in the plasma.

-

-

Data Analysis: Plot the average DAR, percentage of conjugated antibody, or concentration of free payload over time to determine the stability profile and half-life of the ADC in plasma.

Visualizing the ADC Workflow

The development and evaluation of an ADC is a multi-step process that requires careful planning and execution. The following diagram illustrates a typical experimental workflow.

Conclusion

The p-aminobenzyl self-immolative spacer is a cornerstone of modern ADC design, enabling the conditional release of cytotoxic payloads in a highly controlled manner. Its reliable 1,6-elimination mechanism has been instrumental in the success of numerous targeted therapies. A thorough understanding of its function, coupled with rigorous experimental evaluation of linker stability and potency, is essential for the continued development of next-generation ADCs with improved therapeutic windows. The protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing the field of targeted drug delivery.

References

- 1. benchchem.com [benchchem.com]

- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

A Technical Guide to Cathepsin B-Cleavable Peptide Linkers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging the Tumor Microenvironment

The targeted delivery of potent cytotoxic agents to tumor cells, while sparing healthy tissues, represents a central goal in modern oncology. Antibody-drug conjugates (ADCs) have emerged as a powerful therapeutic modality to achieve this, combining the specificity of a monoclonal antibody with the cell-killing power of a small-molecule drug.[1] The lynchpin of this technology is the linker, which must remain stable in systemic circulation but efficiently release the drug payload upon reaching the target site.[1][2]

Cathepsin B, a lysosomal cysteine protease, has become a key target for linker design.[] This enzyme is crucial for intracellular protein degradation and is often overexpressed in various tumor types.[4][5] Its activity is maximal in the acidic environment of the lysosome (pH 4.5-5.5), a common destination for internalized ADCs.[1] This differential expression and activity profile between tumor and healthy tissues provide a biological trigger for site-specific drug release. This guide provides an in-depth overview of the design, mechanism, and evaluation of Cathepsin B-cleavable peptide linkers.

Core Principles of Cathepsin B-Cleavable Linkers

The design of an effective Cathepsin B-cleavable linker hinges on two opposing properties: high stability in plasma and rapid cleavage within the lysosome.

-

Plasma Stability: The linker must be robust enough to prevent premature drug release in the bloodstream, which could lead to systemic toxicity and a reduced therapeutic window.[2] Enzymatically cleavable linkers, such as those targeting Cathepsin B, generally exhibit excellent plasma stability, comparable to non-cleavable linkers.[6][7]

-

Lysosomal Cleavage: Upon ADC internalization and trafficking to the lysosome, the linker must be efficiently recognized and hydrolyzed by Cathepsin B (and other related cathepsins) to liberate the active drug.[8][9]

The most widely adopted and clinically validated Cathepsin B-cleavable sequence is the dipeptide valine-citrulline (Val-Cit) .[1][] This sequence is often coupled with a self-immolative spacer , such as p-aminobenzyl carbamate (B1207046) (PABC), to ensure the complete and traceless release of the unmodified payload.[10][11]

Mechanism of Action: The Val-Cit-PABC System

The cleavage of the Val-Cit-PABC linker is a sequential process that ensures drug release occurs only after lysosomal internalization.

-

ADC Internalization: An ADC binds to its target antigen on the cancer cell surface and is internalized, typically via endocytosis.

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked through the endo-lysosomal pathway.

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PABC spacer.[8] The Valine and Citrulline residues occupy the P2 and P1 positions of the substrate, respectively, fitting into the S2 and S1 pockets of the enzyme's active site.[1]

-

Self-Immolation: The cleavage of the dipeptide triggers a spontaneous 1,6-elimination reaction within the PABC spacer.[11][12] This electronic cascade results in the release of the active drug, carbon dioxide, and a remnant aromatic structure.[7] This self-immolative step is crucial as it ensures the released drug is in its original, unmodified, and fully potent form.[10]

Quantitative Analysis of Cathepsin B Substrates

The efficiency of cleavage is a critical parameter in linker design. This is often quantified by determining the kinetic constants (kcat and KM) of Cathepsin B for various peptide substrates. While specific data for full linker-drug conjugates is often proprietary, studies on fluorogenic peptide substrates provide valuable comparative insights.

| Substrate Sequence | Reporter | Relative kcat/KM | pH Optimum | Notes |

| Z-Val-Cit-AMC | AMC | High | Acidic | The canonical sequence for Cathepsin B linkers, showing high specificity and cleavage rates. |

| Z-Phe-Arg-AMC | AMC | Moderate | Broad | Cleaved by Cathepsin B, but also shows significant cleavage by other cysteine cathepsins (L, K, S, V), indicating lower specificity.[13] |

| Z-Arg-Arg-AMC | AMC | Low (Acidic pH) High (Neutral pH) | Neutral | Often used as a substrate but is not specific for Cathepsin B and shows poor activity at lysosomal pH.[13][14] |

| Z-Nle-Lys-Arg-AMC | AMC | High | Broad | A highly efficient substrate that maintains high activity across both acidic and neutral pH ranges and shows high specificity for Cathepsin B over other cathepsins.[13] |

| Gly-Phe-Leu-Gly | Various | Variable | Acidic | An older linker sequence, also cleaved by Cathepsin B. |

| Phe-Lys | Various | Variable | Acidic | Another dipeptide sequence known to be a substrate for Cathepsin B. |

Z = Carboxybenzyl protecting group; AMC = 7-amino-4-methylcoumarin; Nle = Norleucine. Data is compiled for illustrative and comparative purposes.

Experimental Protocols

Validating the performance of a Cathepsin B-cleavable linker requires a suite of standardized assays.

In Vitro Cathepsin B Cleavage Assay

This assay directly measures the enzymatic cleavage of the linker by purified Cathepsin B.

Objective: To quantify the rate of drug release from an ADC or substrate in the presence of recombinant human Cathepsin B.

Materials:

-

Recombinant Human Cathepsin B

-

ADC or peptide-fluorophore substrate (e.g., Z-Val-Cit-AMC)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Activation: Prepare a 10 µg/mL solution of Cathepsin B in fresh Activation Buffer. Incubate at room temperature for 15 minutes to ensure the active site cysteine is reduced.[4][15]

-

Reaction Setup: Dilute the activated Cathepsin B to the final working concentration (e.g., 0.1-0.2 ng/µL) in Assay Buffer.[15] Add 50 µL of this solution to the wells of a 96-well plate.

-

Control Wells: Prepare a "substrate blank" control containing 50 µL of Assay Buffer without the enzyme to measure background fluorescence.[4]

-

Substrate Preparation: Prepare a working solution of the ADC or fluorogenic substrate (e.g., 20 µM) in Assay Buffer.[15]

-

Initiate Reaction: To start the reaction, add 50 µL of the substrate working solution to all wells.

-

Measurement: Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in fluorescence intensity in kinetic mode for a set period (e.g., 5-30 minutes) at the correct excitation/emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).[15]

-

Data Analysis: Subtract the fluorescence readings of the substrate blank from the enzyme-containing wells. The initial reaction velocity (V₀) is determined from the linear portion of the fluorescence vs. time plot.[4]

ADC Plasma Stability Assay

This assay assesses the stability of the ADC linker in a biologically relevant matrix, simulating its time in circulation.

Objective: To measure the extent of premature drug deconjugation from an ADC when incubated in plasma.[16][17]

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Frozen plasma from relevant species (e.g., human, mouse, rat)[18]

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

Analytical system for quantification (e.g., LC-MS, ELISA)[2][16]

Procedure:

-

Thaw Plasma: Thaw frozen plasma at 37°C and centrifuge to remove any cryoprecipitates.

-

Incubation: Spike the ADC into the plasma to a final concentration (e.g., 50-100 µg/mL). Prepare a control sample by spiking the ADC into PBS.

-

Time Course: Incubate the samples at 37°C.[2] At designated time points (e.g., 0, 6, 24, 48, 96, 144 hours), collect aliquots and immediately freeze them at -80°C to stop any further reaction.[18]

-

Sample Analysis: The amount of intact ADC, total antibody, or released drug-linker is quantified at each time point.

-

ELISA-based methods: A common approach involves a sandwich ELISA. One antibody captures the total antibody (conjugated and unconjugated), while a second antibody, specific to the drug payload, is used for detection. The ratio of conjugated to total antibody provides a measure of stability.[2]

-

LC-MS-based methods: Liquid chromatography-mass spectrometry can be used to measure the average drug-to-antibody ratio (DAR) over time or to quantify the free payload in the plasma.[16][17] This is often the preferred method for its high sensitivity and specificity.

-

-

Data Analysis: Plot the percentage of intact ADC or average DAR as a function of time to determine the stability profile and calculate the ADC half-life in plasma.

Conclusion and Future Directions

Cathepsin B-cleavable linkers, particularly the Val-Cit-PABC system, represent a mature and clinically successful strategy for targeted drug delivery.[1][] Their effectiveness is rooted in the differential biochemistry of the tumor microenvironment, offering a robust mechanism for conditional payload release. However, research continues to refine this approach. Areas of active investigation include:

-

Novel Peptide Sequences: Exploring alternative peptide sequences to modulate cleavage kinetics or improve specificity.[19]

-

Mitigating Off-Target Cleavage: While generally stable, some Val-Cit linkers show susceptibility to cleavage by other enzymes like carboxylesterase 1C (Ces1C) in mouse plasma, which can complicate preclinical evaluation.[8][20] Designing linkers resistant to this off-target activity is an ongoing effort.[8]

-